molecular formula C13H14Cl2N2O2 B14574539 Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate CAS No. 61364-02-1

Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate

Cat. No.: B14574539
CAS No.: 61364-02-1
M. Wt: 301.16 g/mol
InChI Key: ANZXHZAHUOVWFP-UHFFFAOYSA-N
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Description

Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is a chemical compound with a complex structure that includes both an alkene and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate typically involves the reaction of pent-4-en-1-ol with chloroacetyl chloride to form the corresponding ester. This intermediate is then reacted with 2-(4-chlorophenyl)hydrazine under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The hydrazone group can be reduced to form hydrazines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and sodium thiolate (NaSMe) are employed under basic conditions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Hydrazines.

    Substitution: Amines and thiols.

Scientific Research Applications

Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-en-1-yl acetate: Lacks the hydrazone and chloro groups, making it less reactive.

    2-(4-Chlorophenyl)hydrazine: Contains the hydrazine group but lacks the ester and alkene functionalities.

    Chloroacetyl chloride: A precursor in the synthesis but lacks the hydrazone and alkene groups.

Uniqueness

Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an alkene and a hydrazone group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

61364-02-1

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

pent-4-enyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C13H14Cl2N2O2/c1-2-3-4-9-19-13(18)12(15)17-16-11-7-5-10(14)6-8-11/h2,5-8,16H,1,3-4,9H2

InChI Key

ANZXHZAHUOVWFP-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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